molecular formula C20H17FN4O2 B11290101 N-(2-fluorophenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-fluorophenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11290101
M. Wt: 364.4 g/mol
InChI Key: RFFASGGAIXYRGR-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid and planar N-heterocyclic system, which includes both pyrazole and pyrimidine rings

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H17FN4O2/c1-12-18(13-7-3-2-4-8-13)24-25-16(11-17(26)23-19(12)25)20(27)22-15-10-6-5-9-14(15)21/h2-10,16H,11H2,1H3,(H,22,27)(H,23,26)

InChI Key

RFFASGGAIXYRGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-FLUOROPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-FLUOROPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB inflammatory pathway, thereby reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α . This inhibition is achieved through the binding of the compound to active residues of target proteins, leading to the suppression of their activity.

Comparison with Similar Compounds

N-(2-FLUOROPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

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